molecular formula C10H11BrO4 B3022646 Methyl 5-bromo-2,3-dimethoxybenzoate CAS No. 83131-08-2

Methyl 5-bromo-2,3-dimethoxybenzoate

Cat. No.: B3022646
CAS No.: 83131-08-2
M. Wt: 275.1 g/mol
InChI Key: HNLKQPLNPYMCAO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dimethoxybenzoate is a useful research compound. Its molecular formula is C10H11BrO4 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Potential Antipsychotic Agents

Methyl 5-bromo-2,3-dimethoxybenzoate has been explored for its potential use in antipsychotic medications. A study by Högberg et al. (1990) synthesized a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides using 5-bromo-2,3-dimethoxybenzoic acid. These compounds exhibited potent inhibitory effects on [3H]spiperone binding in rat striatal membranes, indicating their potential as antipsychotic agents due to their interactions with dopamine D-2 receptors (Högberg, Ström, Hall, & Ögren, 1990).

Protein Tyrosine Phosphatase 1B Inhibitory Activity

Han Lijun (2010) investigated the inhibitory activity of a derivative of this compound, specifically methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate, against protein tyrosine phosphatase 1B (PTP1B). PTP1B is significant in the regulation of insulin signaling and is a target for type 2 diabetes treatment. The compound displayed notable inhibitory activity, suggesting its potential application in managing diabetes (Han Lijun, 2010).

Synthesis of Aromatic Constituents in Calichemicins

The synthesis of aromatic constituents found in calichemicin antibiotics involved the use of 5-bromo-2,3-dimethoxybenzoic acid. Laak and Scharf (1989) described the preparative-scale synthesis of polysubstituted aromatic carboxylic acids, including 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid. These compounds are crucial in the structure of calichemicin, an antitumor antibiotic (Laak & Scharf, 1989).

Bromination Studies

Cannon et al. (1971) investigated the bromination of derivatives of resorcinol, including methyl 3,5-dimethoxybenzoate. This research is significant in understanding the chemical properties and reactions of this compound, providing insights into its potential applications in various chemical syntheses (Cannon, Cresp, Metcalf, Sargent, Vinciguerra, & Elix, 1971).

Properties

IUPAC Name

methyl 5-bromo-2,3-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-8-5-6(11)4-7(9(8)14-2)10(12)15-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLKQPLNPYMCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631971
Record name Methyl 5-bromo-2,3-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83131-08-2
Record name Methyl 5-bromo-2,3-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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